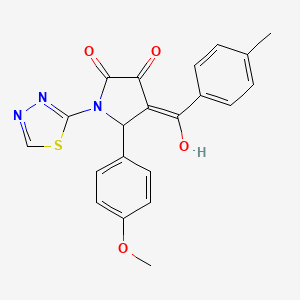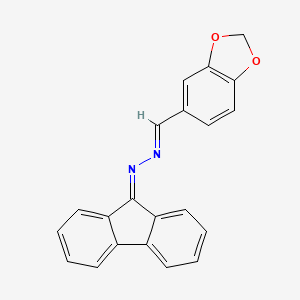
1,3-benzodioxole-5-carbaldehyde 9H-fluoren-9-ylidenehydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-benzodioxole-5-carbaldehyde 9H-fluoren-9-ylidenehydrazone, also known as BDFH, is a novel fluorescent probe used in scientific research for the detection of metal ions. BDFH is a derivative of 9H-fluorene, which is a polycyclic aromatic hydrocarbon. The compound has a unique structure that allows it to selectively bind with metal ions, making it a valuable tool for studying metal ion-dependent biological processes.
作用機序
1,3-benzodioxole-5-carbaldehyde 9H-fluoren-9-ylidenehydrazone binds with metal ions through a process known as chelation. The compound has a unique structure that allows it to form a stable complex with metal ions, which can then be detected using fluorescence spectroscopy. The binding of this compound with metal ions is highly selective, allowing researchers to study specific metal ion-dependent biological processes.
Biochemical and Physiological Effects
This compound is a non-toxic compound that has no known biochemical or physiological effects. It is used solely as a research tool and is not intended for use in humans or animals.
実験室実験の利点と制限
One of the primary advantages of 1,3-benzodioxole-5-carbaldehyde 9H-fluoren-9-ylidenehydrazone is its selectivity for metal ions. This makes it a valuable tool for studying metal ion-dependent biological processes. Additionally, this compound is a fluorescent probe, which allows for easy detection and quantification of metal ions. However, one limitation of this compound is its relatively low sensitivity compared to other metal ion probes. This can make it difficult to detect low levels of metal ions in biological samples.
将来の方向性
There are several potential future directions for research involving 1,3-benzodioxole-5-carbaldehyde 9H-fluoren-9-ylidenehydrazone. One area of interest is the development of new metal ion probes based on the structure of this compound. Researchers are currently exploring ways to modify the structure of this compound to increase its sensitivity and selectivity for specific metal ions. Additionally, this compound could be used in conjunction with other fluorescent probes to study complex biological processes involving multiple metal ions. Finally, this compound could be used to study the role of metal ions in disease processes, such as Alzheimer's disease, where metal ion dysregulation has been implicated.
合成法
1,3-benzodioxole-5-carbaldehyde 9H-fluoren-9-ylidenehydrazone can be synthesized using a multistep reaction process. The first step involves the synthesis of 1,3-benzodioxole-5-carbaldehyde, which is then reacted with 9H-fluorene-9-carbohydrazide to form this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting using standard equipment and reagents.
科学的研究の応用
1,3-benzodioxole-5-carbaldehyde 9H-fluoren-9-ylidenehydrazone has a wide range of applications in scientific research. One of the primary uses of this compound is in the detection of metal ions. The compound has been shown to selectively bind with a variety of metal ions, including copper, zinc, and iron. This makes it a valuable tool for studying metal ion-dependent biological processes, such as metalloprotein function and metal ion transport.
特性
IUPAC Name |
(E)-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]fluoren-9-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c1-3-7-17-15(5-1)16-6-2-4-8-18(16)21(17)23-22-12-14-9-10-19-20(11-14)25-13-24-19/h1-12H,13H2/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZBYVBFZPZSSN-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NN=C3C4=CC=CC=C4C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/N=C3C4=CC=CC=C4C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-oxo-4-({2-[(trifluoromethyl)thio]phenyl}amino)-2-butenoic acid](/img/structure/B5907778.png)
![N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B5907781.png)
![N-(2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5907791.png)
![N-[2,2,2-trichloro-1-(4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)ethyl]butanamide](/img/structure/B5907800.png)
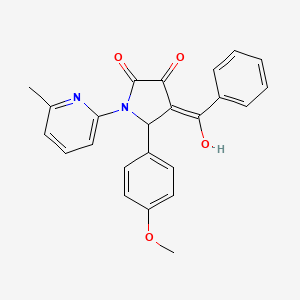
![3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5907809.png)
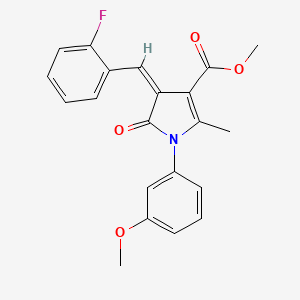
![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5907836.png)

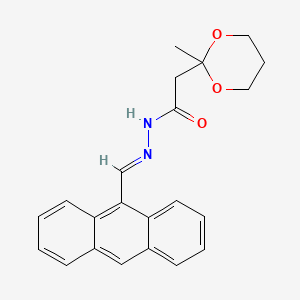
![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907870.png)
![N-{2-(4-chlorophenyl)-1-[({4-[(difluoromethyl)thio]phenyl}amino)carbonyl]vinyl}benzamide](/img/structure/B5907877.png)
